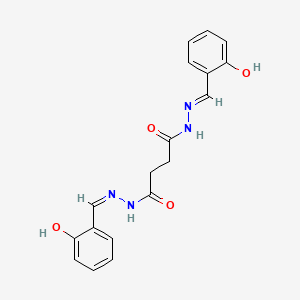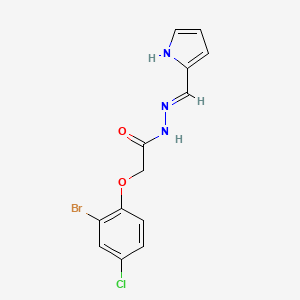
N'~1~,N'~4~-bis(2-hydroxybenzylidene)succinohydrazide
Übersicht
Beschreibung
N'~1~,N'~4~-bis(2-hydroxybenzylidene)succinohydrazide is a useful research compound. Its molecular formula is C18H18N4O4 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.13280507 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- N'
1,N'4-bis(2-hydroxybenzylidene)succinohydrazide has been synthesized and characterized in various studies, revealing its properties and potential applications. For instance, the compound was synthesized and characterized using methods like NMR, HRMS, and UV spectroscopy (Kawada, Kino, Matsuzawa, Morikawa, Okamoto, Kobayashi, & Tanaka, 2022).
Coordination Compounds
- The chemical has been used to create various coordination compounds. For example, dinuclear organotin(IV) complexes were synthesized using this compound, which were investigated through elemental analysis, IR, NMR, and crystallography (Sedaghat, Aminian, Rudbari, & Bruno, 2014). Additionally, tri- and tetra-metallic complexes were prepared, characterized by various spectral and thermal measurements, indicating their stability and structure (El-asmy, Jeragh, & Ali, 2016).
Biological Screening
- Some studies have focused on the biological screening of compounds derived from N'
1,N'4-bis(2-hydroxybenzylidene)succinohydrazide. For instance, bis-diorganotin(IV) complexes showed high activity against specific pathogenic strains and exhibited cytotoxicity, indicating potential biological applications (Shujah, Khalid, & Ali, 2017).
Fluorescent Chemosensors
- The compound has been employed in the synthesis of fluorescent chemosensors. These chemosensors demonstrate sensing properties towards metal ions and havebeen utilized in detecting specific ions through spectroscopic techniques. An example includes a sensor synthesized for detecting Al3+ and Zn2+ ions, showcasing the versatility of these chemosensors in various applications (Hoque, Islam, Khan, Ghosh, Sekh, Hussain, & Alam, 2022).
Magnetic and Structural Studies
- N'
1,N'4-bis(2-hydroxybenzylidene)succinohydrazide derivatives have been studied for their magnetic properties and crystal structure. This includes the synthesis of coordination compounds with Cu(II) and Co(II) ions, where their structure and magnetic behavior were characterized, contributing to the understanding of molecular magnetic materials (Golla, Adhikary, Mondal, Tomar, & Konar, 2016).
Catalytic Activity
- The compound has also shown promise in catalytic applications. For instance, dinuclear and tetranuclear copper (II) complexes synthesized using this compound demonstrated catalytic activity in oxidation reactions, suggesting its potential use in industrial processes (Sutradhar, Alegria, Guedes da Silva, Liu, & Pombeiro, 2018).
Corrosion Inhibition
- Research has also explored the use of derivatives of N'
1,N'4-bis(2-hydroxybenzylidene)succinohydrazide in corrosion inhibition. Novel dicarbohydrazide derivatives demonstrated effectiveness as anticorrosion inhibitors, highlighting the compound's utility in material protection (Abdallah, El‐Gammal, Abd El‐Lateef, & Shalabi, 2022).
Eigenschaften
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-N'-[(Z)-(2-hydroxyphenyl)methylideneamino]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c23-15-7-3-1-5-13(15)11-19-21-17(25)9-10-18(26)22-20-12-14-6-2-4-8-16(14)24/h1-8,11-12,23-24H,9-10H2,(H,21,25)(H,22,26)/b19-11-,20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQDBMRHCBEHHH-UHWBUFEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=CC=C2O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)N/N=C\C2=CC=CC=C2O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dichloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B3723201.png)
![N-(4-chloro-2-methylphenyl)-4-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-4-oxobutanamide](/img/structure/B3723208.png)
![4-{2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazino}-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B3723214.png)





![3-[2-(4-fluorophenyl)-2-oxoethylidene]-6-nitro-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3723278.png)

![N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3723286.png)
![1H-indole-3-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3723290.png)
![4-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3723291.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile](/img/structure/B3723293.png)
